Cas no 2228921-49-9 (tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate)

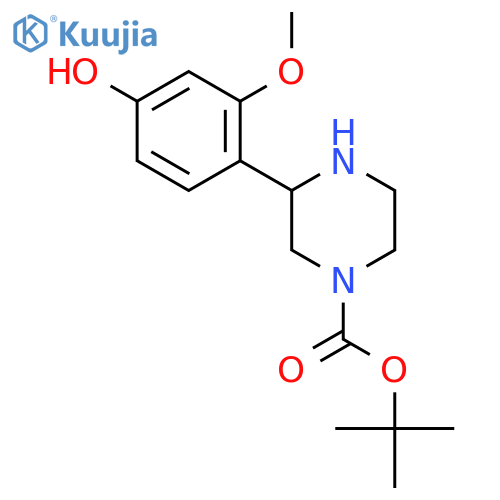

2228921-49-9 structure

商品名:tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate

- EN300-1890777

- 2228921-49-9

-

- インチ: 1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-7-17-13(10-18)12-6-5-11(19)9-14(12)21-4/h5-6,9,13,17,19H,7-8,10H2,1-4H3

- InChIKey: HYRYHBGZDPNCAT-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2C=CC(=CC=2OC)O)C1)=O

計算された属性

- せいみつぶんしりょう: 308.17360725g/mol

- どういたいしつりょう: 308.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 383

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1890777-0.1g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 0.1g |

$1195.0 | 2023-09-18 | ||

| Enamine | EN300-1890777-10.0g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 10g |

$5837.0 | 2023-06-02 | ||

| Enamine | EN300-1890777-5g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 5g |

$3935.0 | 2023-09-18 | ||

| Enamine | EN300-1890777-0.05g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 0.05g |

$1140.0 | 2023-09-18 | ||

| Enamine | EN300-1890777-1.0g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 1g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1890777-0.5g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 0.5g |

$1302.0 | 2023-09-18 | ||

| Enamine | EN300-1890777-5.0g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 5g |

$3935.0 | 2023-06-02 | ||

| Enamine | EN300-1890777-1g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1890777-2.5g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 2.5g |

$2660.0 | 2023-09-18 | ||

| Enamine | EN300-1890777-0.25g |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |

2228921-49-9 | 0.25g |

$1249.0 | 2023-09-18 |

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2228921-49-9 (tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量